7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[4,5-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 7th position, a methylsulfanyl group at the 5th position, and a phenyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine derivatives with chloroacetyl chloride, followed by cyclization with thiourea and subsequent substitution reactions to introduce the phenyl and methylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By inhibiting VEGFR-2, this compound can reduce the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar core structure but may have different substituents.
Thiazolo[4,5-d]pyrimidines: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit VEGFR-2 and its potential anticancer properties make it a valuable compound for further research and development .
Properties
CAS No. |
918147-55-4 |
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Molecular Formula |
C12H8ClN3OS |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
7-chloro-5-methylsulfanyl-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3OS/c1-18-12-14-9(13)8-10(16-12)15-11(17-8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
WOXYBZVVWCUOFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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